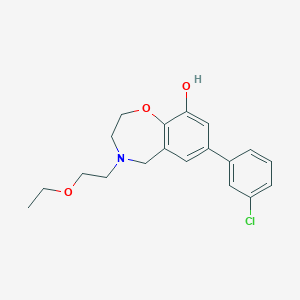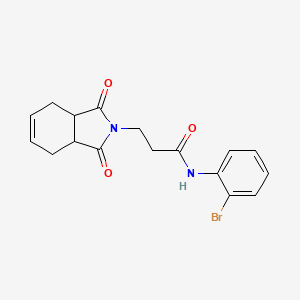
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the dopamine and serotonin receptors. This modulation leads to a reduction in inflammation and the promotion of neuronal growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation, promote neuronal growth and survival, and improve cognitive function. The compound has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol is its versatility. It can be used in a range of lab experiments, including cell culture studies, animal models, and clinical trials. However, one of the limitations of the compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells and may cause adverse effects.
Zukünftige Richtungen
There are several future directions for the study of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol. One area of interest is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of new therapeutic applications for the compound, including its potential use in the treatment of autoimmune diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, this compound is a compound that has significant potential for use in the field of medicine. Its versatility and range of potential therapeutic applications make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol involves a series of chemical reactions. One of the most commonly used methods is the reaction between 1,3-benzodioxole-5-carboxaldehyde and (3S*,4S*)-cis-3,4-dimethyl-4-(3-hydroxypropyl)piperidine. The resulting compound is then reacted with imidazole-4-carboxaldehyde to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-4-ylmethyl)piperidin-3-ol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(1H-imidazol-5-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-8-19(7-12-6-17-9-18-12)4-3-13(14)11-1-2-15-16(5-11)22-10-21-15/h1-2,5-6,9,13-14,20H,3-4,7-8,10H2,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBDIPXXXVHLZ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=C(C=C2)OCO3)O)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-N'-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}sulfamide](/img/structure/B5411705.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5411712.png)

![6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5411736.png)

![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5411746.png)



![N-[1-(3,4-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5411787.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5411796.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)